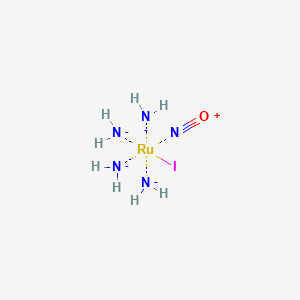

Ruthenium(2+), diiodide, (OC-6-33)-

Description

Overview of Ruthenium Coordination Chemistry Relevant to Diiodide Species

Ruthenium, a member of the platinum group metals, exhibits a rich and diverse coordination chemistry. researchgate.net It can exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being the most common in coordination complexes. wikipedia.org Ruthenium(II) complexes are particularly stable and are extensively studied. They typically form octahedral complexes, meaning the central ruthenium ion is coordinated to six ligands. The arrangement of these ligands around the metal center can lead to various isomers, profoundly influencing the complex's properties and reactivity. nih.gov

The coordination sphere of ruthenium(II) can accommodate a vast array of ligands, including:

Polypyridyl ligands: Such as bipyridine and terpyridine, which are known for forming stable complexes with interesting photophysical properties. diva-portal.orgrsc.org

Phosphine (B1218219) ligands: Like triphenylphosphine (B44618), which are crucial in many catalytic applications. wikipedia.orgcovenantuniversity.edu.ng

Carbene ligands: Particularly N-heterocyclic carbenes (NHCs), which are featured in highly active olefin metathesis catalysts. nih.govacs.org

Halide ligands: Including chloride, bromide, and iodide, which play a significant role in modulating the electronic and steric properties of the complex. nih.gov

Significance of Iodide Ligands in Ruthenium(II) Catalysis and Coordination

The choice of halide ligand in a ruthenium catalyst is not trivial; it has a profound impact on the catalyst's performance. Iodide ligands, in particular, offer distinct advantages in catalysis and coordination chemistry.

Electronic and Steric Effects: Compared to their chloride and bromide counterparts, iodide ligands are larger and more polarizable. This increased steric bulk can enhance selectivity in certain reactions, such as in the macrocyclization of olefins during ring-closing metathesis, by favoring the desired cyclized product over competing oligomerization pathways. nih.govacs.org The "iodide effect" has been observed to enhance enantioselectivity in certain ruthenium-catalyzed C-C bond-forming reactions. utexas.edu X-ray crystallographic and computational studies have shown that iodide counterions can help define the stereochemistry at the ruthenium center and stabilize the transition state, for instance, through hydrogen bonding. utexas.edu

Catalytic Applications: The benefits of incorporating iodide ligands are evident in several types of ruthenium-catalyzed reactions:

Olefin Metathesis: Ruthenium-diiodide complexes have emerged as highly efficient catalysts for olefin metathesis. The substitution of chloride with iodide ligands can lead to more robust and productive catalysts. acs.orgcore.ac.uk For example, the synthesis of second-generation Grubbs and Hoveyda-type catalysts containing iodide ligands has been shown to result in improved performance, particularly in challenging ring-closing metathesis reactions to form macrocycles. nih.gov

Hydrogenation and Transfer Hydrogenation: Diiodo(p-cymene)ruthenium(II) dimer is a versatile catalyst precursor used in reactions such as the hydrogenation of ketones and olefins. samaterials.com

C-C Coupling Reactions: Iodide-bound ruthenium complexes are effective in catalytic carbonyl addition reactions. utexas.edu These reactions can proceed via hydrogen auto-transfer mechanisms, where alcohols are used as starting materials to form new carbon-carbon bonds. utexas.edu

The table below summarizes key research findings on the impact of iodide ligands in Ruthenium(II) catalysis.

| Catalyst Type | Reaction | Key Finding | Reference(s) |

| Ruthenium-BINAP | Carbonyl (α-alkoxy)allylation | Iodide counterions enhance enantioselectivity. | utexas.edu |

| Ruthenium-JOSIPHOS | Carbonyl (α-aryl)allylation | Iodide ligands define stereochemistry at the ruthenium center. | utexas.edu |

| Grubbs/Hoveyda-type | Olefin Metathesis (Macrocyclization) | Bulky iodide ligands improve selectivity for cyclic products. | nih.govacs.org |

| CAAC-Iodide Catalysts | Macrocyclic Ring-Closing Metathesis (mRCM) | Advances in mRCM are noted with these catalysts. | nih.govacs.org |

Scope and Research Focus on Ruthenium(II) Diiodide Complexes

Current research on Ruthenium(II) diiodide complexes is vibrant and primarily concentrated on the development of novel, high-performance catalysts and the expansion of their synthetic applications. A major obstacle in synthesizing these iodide analogues is often the low lability of the other ancillary ligands in the precursor complexes, which can hinder the halide exchange process. nih.govacs.org

A key research focus has been to develop clean and high-yielding synthetic routes to these diiodide catalysts. core.ac.uk One successful strategy involves using first-generation ruthenium catalysts as labile platforms for modification. For instance, the diiodide complex RuI₂(PCy₃)(=CHAr) can be prepared from a first-generation Grubbs catalyst, which can then be used to generate more advanced second-generation iodide catalysts through ligand exchange. nih.govacs.org

The primary applications being explored for these complexes are in the field of organic synthesis, particularly for reactions that are challenging to achieve with other catalytic systems. The enhanced selectivity and activity of ruthenium-iodide catalysts make them valuable tools for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. researchgate.net The ability of these catalysts to promote specific transformations, such as the formation of large rings (macrocycles), is a significant area of investigation. acs.org The ongoing development in this area is expected to lead to even more robust and productive catalysts for a wide range of chemical transformations. acs.org

Structure

2D Structure

Properties

CAS No. |

38402-59-4 |

|---|---|

Molecular Formula |

H8IN5ORu-3 |

Molecular Weight |

322.1 g/mol |

IUPAC Name |

azanide;azanylidyneoxidanium;iodoruthenium |

InChI |

InChI=1S/HI.NO.4H2N.Ru/c;1-2;;;;;/h1H;;4*1H2;/q;+1;4*-1;+1/p-1 |

InChI Key |

OUPWASMGAYVDBB-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].N#[O+].[Ru]I |

Origin of Product |

United States |

Synthetic Strategies for Ruthenium Ii Diiodide Complexes

Precursor Selection and Design for Diiodide Formation

The choice of the initial ruthenium complex is a critical first step that dictates the success and efficiency of synthesizing diiodide analogues. Often, commercially available ruthenium chloride complexes serve as the starting point. Research has shown that first-generation olefin metathesis catalysts, such as Grubbs I (GI), are particularly effective precursors. nih.govacs.orgcore.ac.uknih.gov These catalysts are favored because they possess more labile ligands compared to their second-generation counterparts. nih.govacs.org

The general approach often begins with a metal trichloride, such as RuCl₃, which is reacted with carbon monoxide to form an intermediate complex like [RuCl₂(CO)₃]₂. google.com This intermediate can then be reacted with various ligands to create a more specific precursor for the final halide exchange step. google.com For creating organometallic catalysts, precursors like dichloro(p-cymene)ruthenium(II) dimer are also common starting points for introducing ligands like phosphinocarboxamides. mdpi.com However, for direct and clean conversion to diiodides, complexes with higher ligand lability, like the first-generation Grubbs and Hoveyda catalysts, have been identified as superior platforms for modification. acs.orgnih.gov

Halide Exchange Methodologies for Ruthenium(II) Complexes

The core transformation in forming Ruthenium(II) diiodide is the substitution of other halides, typically chlorides, with iodides. This is most commonly achieved through a halide exchange reaction. The efficiency of this exchange is heavily influenced by the reaction method and the stability of the ligands already present on the ruthenium center. nih.govmdpi.com

Salt metathesis is the most prevalent method for synthesizing Ruthenium(II) diiodide complexes. nih.govacs.org This process involves reacting a ruthenium chloride precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). nih.govacs.org While effective, the reaction can be slow and may not proceed to completion, particularly with more stable ruthenium precursors. acs.org For instance, using KI in methanol can result in incomplete reactions even after prolonged periods. acs.org

A more refined strategy involves using NaI in THF, often in conjunction with a phosphine-scavenging resin like the Merrifield iodide (MF-I) resin. nih.govacs.orgcore.ac.uk This resin can serve the dual purpose of providing the iodide source and removing phosphine (B1218219) co-products, driving the reaction towards the desired diiodide complex. nih.govacs.org The choice of halide ligand can significantly influence the catalyst's reactivity, stability, and selectivity in subsequent applications. mdpi.com

The rate and efficiency of the halide exchange are critically dependent on the lability of the other ligands attached to the ruthenium center. nih.govacs.org Research has demonstrated that slow salt metathesis in second-generation Grubbs (GII) and Hoveyda (HII) catalysts is a direct result of the low lability of their ancillary phosphine (PCy₃) or ether ligands. nih.govacs.orgnih.gov

The exchange mechanism is proposed to proceed through a four-coordinate intermediate, which is formed by the dissociation of a ligand. nih.govacs.org Therefore, precursors with more labile ligands, which dissociate more readily, provide easier access to this intermediate, facilitating a more rapid and complete halide exchange. nih.govacs.org This is highlighted by the much higher conversion to the diiodide product observed with the first-generation Grubbs catalyst (GI) compared to the second-generation versions under identical conditions. acs.org The correlation between phosphine lability and the efficiency of diiodide formation underscores that catalyst lability is a key factor for efficient halide exchange. nih.govacs.org

| Precursor Catalyst | Ancillary Ligand Lability (PCy₃ Dissociation Rate) | In Situ Yield of Diiodide Product (after 1h) | Source |

| GI (Grubbs I) | High | >95% | acs.org |

| GII (Grubbs II) | Moderate | 40% | acs.org |

| HII (Hoveyda-Grubbs II) | Low (ether ligand) | 6% | acs.org |

This table illustrates the direct relationship between the lability of ligands on the precursor and the efficiency of the halide exchange reaction to form the diiodide complex.

Ligand Installation and Modification in Ruthenium(II) Diiodide Systems

Once the diiodide core is formed, or in some cases concurrently, other ligands are introduced to create the final, functional complex. These ligands, including N-heterocyclic carbenes, phosphines, and dioximes, play a crucial role in tuning the electronic and steric properties of the ruthenium center, thereby influencing its catalytic activity and stability.

N-Heterocyclic Carbene (NHC) ligands are integral to many modern ruthenium catalysts. nih.govnih.gov Their installation onto a Ruthenium(II) diiodide framework can be achieved through several routes. One effective strategy involves a sequential, one-pot synthesis. This begins with the salt metathesis of a labile precursor like Grubbs I (GI) with NaI to form the diiodide complex. acs.orgnih.gov Subsequently, a free NHC ligand, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (H₂IMes) or a cyclic (alkyl)(amino)carbene (CAAC), is added to the solution. nih.govacs.orgnih.gov This method cleanly affords the second-generation diiodide catalysts in high yields. nih.govnih.gov

Another common method for synthesizing (arene)(NHC)Ru(II)X₂ (where X is a halide) complexes is through transmetalation, typically involving the reaction of a silver(I)-NHC complex with a ruthenium precursor like [RuCl₂(p-cymene)]₂. rsc.orgmdpi.com

Phosphine ligands are a foundational component of many ruthenium catalysts, including the Grubbs precursors used for diiodide synthesis. core.ac.uksigmaaldrich.cn In many synthetic schemes, phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) are already present in the starting material. nih.govcore.ac.uk The synthesis of mixed-ligand complexes is also well-established. For example, reacting [Ru(PPh₃)₃Cl₂] with dioxime ligands can yield complexes of the type [Ru(PPh₃)₂(H₂L)Cl₂], where H₂L is a neutral dioxime ligand. core.ac.uk This demonstrates a method for incorporating both phosphine and dioxime ligands within the same coordination sphere. core.ac.uk

Ancillary Ligand Effects on Synthesis Efficiency

The synthesis of Ruthenium(II) diiodide complexes is significantly influenced by the nature of the ancillary ligands present on the ruthenium precursor. These ligands, which are not directly involved in the primary chemical transformation but are coordinated to the metal center, can dramatically affect the rate and efficiency of the halide exchange process, where chloride ligands are replaced by iodide.

Research has shown that the lability of neutral ancillary ligands is a key factor in the efficiency of halide exchange. nih.gov In the synthesis of ruthenium-diiodide catalysts from their dichloride analogues, the dissociation of an ancillary ligand is often a prerequisite for the salt metathesis reaction with an iodide source, such as sodium iodide (NaI), to proceed. nih.govacs.org

A study examining a series of Grubbs-type catalysts demonstrated a clear correlation between the lability of the tricyclohexylphosphine (PCy₃) ligand and the in situ yield of the corresponding diiodide product. The yields of the diiodide complexes were found to decrease in the order of decreasing PCy₃ lability, highlighting the importance of creating a vacant coordination site for the halide exchange to occur. nih.gov For second-generation Grubbs and Hoveyda-type catalysts, the lower lability of their ancillary ligands, such as PCy₃ or ether ligands, has been identified as a major obstacle to efficient transformation into their iodide counterparts. nih.govacs.org

The following table summarizes the effect of ancillary ligand lability on the in-situ yield of diiodide products after one hour of reaction with NaI.

Table 1: Effect of Ancillary Ligand Lability on Diiodide Synthesis Efficiency

| Precursor Catalyst | Ancillary Ligand Lability Trend | In situ Yield of Diiodide Product (%) |

|---|---|---|

| GI | Highest | High |

| GII | Lower | Moderate |

| GII' | Lower | Low |

| GIIm | Lowest | Very Low |

Data sourced from studies on Grubbs-class catalysts. nih.gov

To overcome the challenges posed by low ligand lability, strategies have been developed to exploit the higher lability of first-generation catalysts. nih.govacs.org For instance, the diiodide complex RuI₂(PCy₃)(=CHAr) can be prepared from the first-generation Grubbs catalyst (GI) by reaction with NaI in the presence of a phosphine scavenger. This labile diiodide platform can then be used to install less labile N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands to generate second-generation iodide catalysts in good yields. nih.gov

Controlled Synthesis of Specific Isomers and Geometries

The controlled synthesis of specific isomers and geometries of Ruthenium(II) diiodide complexes is intrinsically linked to the strategic use of ancillary ligands. The size, shape, and electronic properties of these ligands dictate the coordination environment around the ruthenium center, thereby influencing the stereochemical outcome of the synthesis.

While the provided information does not specifically detail the synthesis of the (OC-6-33) isomer, the principles of ligand-directed synthesis are broadly applicable. The synthesis of distinct organometallic ruthenium compounds can be achieved by reacting a suitable ruthenium precursor with carefully selected bidentate ligands. nih.gov

For example, in the synthesis of half-sandwich ruthenium-arene complexes, the arene moiety blocks one face of the complex, directing the reactivity to the other coordination sites. nih.gov The choice of additional ancillary ligands then determines the final geometry of the complex. By selecting ligands with specific steric and electronic profiles, it is possible to favor the formation of one isomer over another.

The synthesis of new ruthenium(II) complexes with the general formula [Ru(p-cymene)Cl₂L], where L is a bidentate nitrogen-donor ligand, demonstrates how the ligand 'L' directs the final structure. The resulting complexes can be isolated and characterized, often revealing a specific, stable geometry. nih.gov

The following table provides examples of how different ancillary ligands can be used to synthesize specific Ruthenium(II) complexes, which can then potentially be converted to their diiodide analogues.

Table 2: Ancillary Ligands for the Synthesis of Specific Ruthenium(II) Complex Geometries

| Ruthenium Precursor | Ancillary Ligand (L) | Resulting Complex Geometry/Formula |

|---|---|---|

| [{Ru(p-cymene)Cl₂}₂] | (1H-benzo[d]imidazol-2-yl)guanidine (L1) | [Ru(p-cymene)(L1)Cl]Cl |

| [{Ru(p-cymene)Cl₂}₂] | (benzo[d]oxazol-2-yl)guanidine (L2) | [Ru(p-cymene)(L2)Cl]Cl |

| [{Ru(p-cymene)Cl₂}₂] | (benzo[d]thiazol-2-yl)guanidine (L3) | [Ru(p-cymene)(L3)Cl]Cl |

| [Ru(p-cymene)Cl(μ-Cl)]₂ | 2-aminobenzonitrile (2abn) | [Ru(p-cymene)Cl₂(2abn)] |

| [Ru(p-cymene)Cl(μ-Cl)]₂ | 4-aminobenzonitrile (4abn) | [Ru(p-cymene)Cl₂(4abn)] |

Data adapted from studies on arene-ruthenium complexes. nih.govnih.gov

Advanced Characterization and Structural Elucidation of Ruthenium Ii Diiodide Complexes

Spectroscopic Analysis for Structural Confirmation and Electronic Properties

Spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic environment of ruthenium complexes. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, UV-Visible (UV-Vis), and Mass Spectrometry provides a holistic view of the compound's identity and characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Fluxional Behavior

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of diamagnetic ruthenium(II) complexes. For a complex with organic ligands, ¹H and ¹³C NMR are standard. In related ruthenium(II) complexes, the coordination of ligands to the metal center typically induces shifts in the NMR signals of the ligand protons and carbons. For instance, the coordination of bipyridine ligands to a ruthenium(II) center has been observed to cause a slight upfield shift for the aromatic proton signals. hzdr.de

For the specific (OC-6-33)- isomer of a diiodo dicarbonyl ruthenium(II) complex, which implies a cis arrangement of the two iodide and two carbonyl ligands, the symmetry of the molecule would be reflected in the NMR spectrum. Depending on the other ligands present, this could lead to a specific number of unique signals, aiding in the confirmation of the isomer.

Furthermore, ruthenium complexes are known to exhibit dynamic processes, or fluxional behavior, in solution. researchgate.net These can include ligand rotation or intramolecular rearrangements. Variable-temperature NMR studies are crucial for investigating such phenomena. By recording spectra at different temperatures, it may be possible to observe changes in the line shapes, such as broadening or coalescence of signals, which can be analyzed to determine the energetic barriers and mechanisms of these dynamic processes.

Infrared (IR) and Resonance Raman Spectroscopy for Vibrational Modes and Metal-Ligand Bonding

The far-IR and Raman spectra would provide information on the metal-ligand vibrations. The Ru-I stretching modes are expected at low frequencies, typically below 200 cm⁻¹. Observing these vibrations would confirm the presence of the iodide ligands coordinated to the ruthenium center. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can be used to enhance vibrations associated with specific parts of the molecule, providing more detailed information about the metal-ligand bonds. nih.gov

Table 1: Representative IR Frequencies for Analogous Ruthenium(II) Carbonyl Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Terminal ν(CO) | 1900 - 2150 | rsc.orgresearchgate.net |

| Bridging ν(CO) | 1720 - 1850 | youtube.com |

| Ru-C-O Bending | 420 - 620 | rsc.orgresearchgate.net |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Visible absorption spectroscopy is used to study the electronic transitions within the ruthenium complex. The spectra of ruthenium(II) polypyridyl complexes, for example, are typically characterized by intense ligand-centered (π-π*) transitions in the UV region and broader, less intense metal-to-ligand charge transfer (MLCT) bands in the visible region. researchgate.netresearchgate.net

For a complex like Ruthenium(2+), diiodide, (OC-6-33)-, several types of electronic transitions would be anticipated:

Ligand-Centered (LC) or π-π transitions:* These are high-energy absorptions associated with the organic ligands in the complex.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These involve the excitation of an electron from a d-orbital of the ruthenium center to an empty π* orbital of a ligand (like a carbonyl or polypyridyl ligand). These are often the lowest energy transitions and are responsible for the color of many ruthenium complexes. hzdr.deresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: In complexes with electron-rich ligands like iodide, transitions from a ligand-based orbital to an empty metal d-orbital are possible.

Metal-Centered (MC) or d-d transitions: These involve transitions between the d-orbitals of the ruthenium center. In octahedral d⁶ complexes like Ru(II), these are typically weak and often obscured by the more intense charge transfer bands.

The solvent can influence the energy of these transitions, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic states involved. nih.gov

Table 2: Typical Electronic Transitions in Analogous Ruthenium(II) Complexes

| Transition Type | Typical Wavelength Range (nm) | Reference |

|---|---|---|

| Ligand-to-Ligand Charge Transfer (LLCT) | 250 - 300 | researchgate.net |

| Metal-to-Ligand Charge Transfer (MLCT) | 370 - 600 | hzdr.deresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of the complex and providing information about its composition and stability. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for organometallic complexes. For neutral complexes, ionization can sometimes be achieved by adding reagents like sodium salts to form adducts such as [M + Na]⁺. uvic.ca High-resolution mass spectrometry allows for the determination of the exact mass and, consequently, the elemental composition of the parent ion.

The fragmentation pattern observed in the mass spectrum can also be informative. Ruthenium carbonyl complexes often lose carbonyl ligands sequentially under MS conditions. uvic.ca The observation of fragment ions corresponding to the loss of one or more CO or iodide ligands would support the proposed structure of the complex. The isotopic pattern of ruthenium, which has several naturally occurring isotopes, provides a characteristic signature that aids in the identification of ruthenium-containing ions in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

In analogous ruthenium(II) complexes with octahedral geometry, the Ru-N bond lengths are typically around 2.1 Å, and Ru-Cl distances are around 2.4 Å. nih.gov The Ru-C bond length in carbonyl complexes is indicative of the extent of π-backbonding. Shorter Ru-C bonds suggest stronger back-donation. The bond angles would confirm the distorted octahedral geometry around the ruthenium center.

Table 3: Representative Bond Lengths in Analogous Ruthenium(II) Complexes

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| Ru-N | 2.095 - 2.102 | nih.gov |

| Ru-Cl | 2.394 | nih.gov |

| Ru-C(p-cymene) | 1.684 | nih.gov |

Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces, such as van der Waals interactions, dipole-dipole forces, and potentially hydrogen bonding if suitable functional groups are present on other ligands. In some cases, π-π stacking between aromatic ligands of adjacent complex molecules can be observed. These supramolecular interactions play a crucial role in determining the bulk properties of the material. Analysis of the crystal packing can reveal channels or voids within the structure and can be important for understanding the material's stability and reactivity in the solid state.

Analysis of Coordination Geometries and Bond Parameters

The three-dimensional arrangement of ligands around the central ruthenium atom defines the coordination geometry, which is fundamental to the complex's reactivity and physical properties. For six-coordinate ruthenium(II) compounds, an octahedral geometry is typically observed. rsc.org X-ray crystallography is the definitive method for elucidating these structures, providing precise data on bond lengths and angles.

Bond lengths within the coordination sphere are influenced by the nature of the ligands and the oxidation state of the ruthenium center. The covalent bond between ruthenium and a carbon atom in cyclometalated complexes, for example, leads to a redistribution of electron density and significant changes in the chemical shifts observed in NMR spectra. sioc-journal.cn The table below presents representative bond lengths from related ruthenium complexes, illustrating the typical distances observed in these coordination environments.

Interactive Data Table: Representative Bond Parameters in Ruthenium Complexes

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

[(η6-p-cymene)RuCl(py2CO)]+ |

Ru-N | 2.0950(14) - 2.1022(14) | mdpi.com |

[(η6-p-cymene)RuCl(py2CO)]+ |

Ru-Cl | 2.3942(4) | mdpi.com |

[Ru(C^N)(dmdcbp)] (Complex 3) |

Ru-N(dmdcbp) | 2.062(3) - 2.193(3) | mdpi.com |

[Ru(C^N)(dmdcbp)] (Complex 3) |

Ru-N(C^N) | 2.060(3) | mdpi.com |

[Ru(C^N)(dmdcbp)] (Complex 3) |

Ru-C(C^N) | 1.990(4) | mdpi.com |

Characterization of Bridging Ligands

While the designation "Ruthenium(2+), diiodide, (OC-6-33)-" implies a mononuclear species, the chemistry of ruthenium is rich with dinuclear and polynuclear complexes where bridging ligands play a crucial role. These ligands connect two or more metal centers, mediating electronic communication which can significantly alter the electrochemical and photophysical properties of the entire assembly.

A variety of ligands, such as the dianion of 2,5-dihydroxy-1,4-benzoquinone (B104904) and tetrakis(2-pyridyl)pyrazine (tppz), have been used to create dinuclear ruthenium(II) complexes. researchgate.netmdpi.com The characterization of these bridged systems involves a combination of spectroscopic and electrochemical techniques. The crystal structure of a tppz-bridged dinuclear complex, for instance, revealed a three-layer π-stacked sandwich arrangement involving the bridging ligand and aryl rings from ancillary ligands. researchgate.net Such structural features are critical for understanding the degree of electronic delocalization and interaction between the ruthenium centers. In diruthenium paddlewheel complexes, the bridging ligands are essential for maintaining the dinuclear core and influencing the distinctive molecular and electronic structures. rsc.org

Electrochemical Characterization and Redox Properties

The ability of ruthenium to exist in multiple stable oxidation states, primarily Ru(II) and Ru(III), is a defining characteristic of its chemistry. Electrochemical methods are paramount for probing the redox behavior of its complexes, providing quantitative data on oxidation and reduction potentials.

Cyclic voltammetry (CV) is the most widely used technique to investigate the redox properties of ruthenium complexes. A typical cyclic voltammogram for a Ru(II) complex in a non-aqueous solvent like acetonitrile (B52724) or dimethylformamide displays a reversible or quasi-reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. nih.gov The half-wave potential (E1/2) of this process is a key parameter that reflects the stability of the respective oxidation states.

For many ruthenium(II) polypyridyl complexes, this oxidation occurs at positive potentials. For example, the Ru(II)/Ru(III) couple for a series of complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid ligands was observed at E1/2 values ranging from +0.15 V to +1.62 V versus an Ag+/Ag reference electrode. In some cases, multiple redox processes can be observed, including ligand-based reductions at negative potentials. The table below summarizes the Ru(II)/Ru(III) redox potentials for several representative ruthenium complexes.

Interactive Data Table: Ru(II)/Ru(III) Redox Potentials for Various Ruthenium Complexes

| Complex | E1/2 (V vs. Ref) | Reference Electrode | Solvent | Reference |

|---|---|---|---|---|

A1[Ru(bpy)2]2+ |

0.6 | Ag/Ag+ | Acetonitrile | nih.gov |

[Ru(tpy)(acac)(H2O)]+ |

0.43 | NHE | Water (pH 7) | |

[Ru(tpy)(C2O4)(H2O)] |

0.16 | NHE | Water (pH 7) | |

[Ru(L–H)3] |

-0.41 to -0.22 | SCE | Not Specified | mdpi.com |

Ru(H2dcbpy)2Br2 |

0.88 | Ag+/Ag | Acetonitrile | |

[Ru(H2dcbpy)3]Cl2 |

1.62 | Ag+/Ag | Acetonitrile |

The electronic nature of the ligands coordinated to the ruthenium center has a profound influence on its redox potentials. This principle allows for the fine-tuning of the complex's electrochemical properties for specific applications. A linear correlation has been observed between the redox potentials of related polypyridyl complexes and the sum of ligand parameters defined by Lever.

Generally, ligands that are strong σ-donors or π-acceptors stabilize the Ru(II) state, making oxidation to Ru(III) more difficult. This results in a shift of the Ru(II)/Ru(III) redox potential to more positive values. Conversely, π-donating ligands can make the metal center more electron-rich, facilitating oxidation and shifting the potential to less positive or even negative values. mdpi.com

For example, studies have shown that H2dcbpy ligands, which are electron-withdrawing, withdraw electron density from the ruthenium center, making its oxidation more difficult and causing positive shifts in the E1/2 values. Similarly, in a series of cyclometalated complexes, an increase in the electron-donating properties of the ligand led to a decrease in the oxidation potential. mdpi.com This predictable tuning of redox activity by modifying ligand structure is a powerful tool in the rational design of new ruthenium complexes. nih.gov

Theoretical and Computational Investigations of Ruthenium Ii Diiodide Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

The optimization of the molecular geometry is a primary step in computational studies. For an octahedral complex like Ruthenium(2+), diiodide, (OC-6-33)-, DFT methods can accurately predict the Ru-I and other Ru-ligand bond distances and the angles between them. These optimized geometries represent the minimum energy structure of the molecule and serve as the foundation for all further computational analysis. The choice of the functional and basis set is critical in these calculations to achieve a balance between computational cost and accuracy. For ruthenium complexes, hybrid functionals such as B3LYP are often employed in conjunction with basis sets that include effective core potentials for the heavy ruthenium atom, such as LANL2DZ.

Molecular Orbital Analysis and Electronic Transitions

The electronic properties of Ruthenium(II) diiodide complexes are governed by their molecular orbitals (MOs), which are derived from the combination of the ruthenium's d-orbitals and the orbitals of the surrounding ligands. A detailed analysis of the MO diagram provides a qualitative and quantitative picture of the bonding and electronic transitions within the molecule.

In a typical octahedral Ruthenium(II) complex, the d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dx²-y², dz²). For a d⁶ metal ion like Ru(II), the t₂g orbitals are fully occupied in the ground state. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in electronic transitions.

In Ruthenium(II) diiodide complexes, the HOMO is often of mixed metal-ligand character, with significant contributions from the ruthenium t₂g orbitals and the p-orbitals of the iodide ligands. The LUMO is typically centered on the other ancillary ligands, especially if they possess low-lying π* orbitals.

Electronic transitions in these complexes, which give rise to their characteristic UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT) calculations. The most common types of transitions include:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital (t₂g) to a ligand-centered π* orbital. These are often the lowest energy transitions and are responsible for the intense colors of many ruthenium complexes.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital (e.g., from the iodide p-orbitals) to a metal-centered orbital.

Intra-Ligand Charge Transfer (ILCT): The transition occurs between orbitals primarily localized on the same ligand.

Ligand-to-Ligand Charge Transfer (LLCT): The transition occurs between orbitals localized on different ligands.

The nature and energy of these transitions are highly dependent on the other ligands present in the complex. For instance, the presence of π-acceptor ligands will lower the energy of their π* orbitals, leading to lower energy MLCT bands.

| Transition Type | Description | Typical Energy Range |

| MLCT | Ru(d) → Ligand(π) | Visible |

| LMCT | Ligand(p) → Ru(d) | UV |

| ILCT | Ligand(π) → Ligand(π) | UV |

| LLCT | Ligand1(π) → Ligand2(π*) | UV-Visible |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving Ruthenium(II) diiodide complexes. ucsb.edu By mapping out the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction pathway.

Transition State Characterization in Catalytic Cycles

Many ruthenium complexes are effective catalysts for a variety of organic transformations. nih.gov Understanding the catalytic cycle at a molecular level is key to improving catalyst performance. Computational methods can be used to locate and characterize the transition state (TS) for each elementary step in the cycle. A transition state is a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For example, in an oxidative addition step, which is common in catalysis, the TS would show the elongation of the bond being broken and the incipient formation of new bonds to the ruthenium center. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Free Energy Calculations for Reaction Pathways

While the potential energy surface provides a good starting point, a more accurate description of reaction rates and equilibria is obtained by considering the Gibbs free energy. Computational methods allow for the calculation of the free energy profile of a reaction. This involves calculating the electronic energy, zero-point vibrational energy, and thermal corrections to the enthalpy and entropy.

For catalytic cycles involving Ruthenium(II) diiodide complexes, free energy calculations can help to identify the rate-determining step, which is the step with the highest free energy barrier. This knowledge is critical for the rational design of more efficient catalysts.

| Parameter | Description | Importance |

| ΔE | Electronic Energy Difference | Basic reaction energetics |

| ZPE | Zero-Point Vibrational Energy | Quantum mechanical correction to energy |

| ΔH | Enthalpy Change | Heat of reaction |

| ΔS | Entropy Change | Change in disorder |

| ΔG | Gibbs Free Energy Change | Spontaneity and equilibrium position |

| ΔG‡ | Free Energy of Activation | Reaction rate |

Theoretical Studies on Ligand Electronic Effects and Steric Influence

The iodide ligands in Ruthenium(2+), diiodide, (OC-6-33)- play a significant role in modulating the electronic and steric properties of the complex. Theoretical studies can quantify these effects and provide a deeper understanding of their influence on the complex's reactivity and stability.

Electronic Effects: Iodide is a good σ-donor and a moderate π-donor ligand. The donation of electron density from the iodide ligands to the ruthenium center increases the electron density at the metal, which can influence its reactivity. For example, a more electron-rich metal center is generally more easily oxidized. The π-donation from the iodide ligands can also affect the energies of the metal d-orbitals and, consequently, the MLCT transition energies. DFT calculations can be used to quantify these electronic effects through population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM) analyses. These methods provide information about atomic charges and the degree of covalency in the Ru-I bonds.

Steric Influence: The iodide ligand is relatively large, and the presence of two such ligands in a cis-arrangement imposes significant steric bulk around the ruthenium center. This steric hindrance can influence the rate and selectivity of reactions by controlling the approach of substrates to the metal. Computational methods can be used to model and quantify this steric influence. For instance, the steric map or the percentage of buried volume (%Vbur) can be calculated to provide a quantitative measure of the steric crowding around the metal center. This information is particularly valuable in the context of catalysis, where steric factors often play a crucial role in determining the stereoselectivity of a reaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for elucidating the nature of electronically excited states in transition metal complexes, including those of ruthenium. researchgate.netrsc.org This theoretical approach allows for the calculation of various properties related to the interaction of molecules with light, such as electronic absorption spectra, and provides insights into the character of the excited states, which is crucial for understanding their photophysical and photochemical behavior. rsc.orgresearchgate.net

General Principles of TD-DFT for Ruthenium Complexes

TD-DFT calculations are typically employed to predict the energies and intensities of electronic transitions, which correspond to the absorption of light by a molecule. nih.gov For ruthenium(II) complexes, these transitions often involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital, known as a metal-to-ligand charge transfer (MLCT) transition. researchgate.netnih.gov The character and energy of these MLCT states are highly dependent on the nature of the ligands coordinated to the ruthenium center.

In the context of a hypothetical TD-DFT study on a ruthenium(II) diiodide complex, the calculations would aim to identify the key electronic transitions contributing to its absorption spectrum. The results would typically be presented in a table listing the calculated excitation energies (often in eV or nm), the oscillator strengths (a measure of the transition probability), and the major orbital contributions to each transition.

Hypothetical TD-DFT Data for a Ruthenium(II) Diiodide Complex

While no specific data for Ruthenium(2+), diiodide, (OC-6-33)- has been found, a representative data table from a TD-DFT calculation on a generic ruthenium(II) complex is presented below to illustrate the type of information that can be obtained. The nature of the transitions would, of course, be highly specific to the actual ligands present. For instance, in many ruthenium polypyridyl complexes, the lowest energy excited states are typically MLCT states. researchgate.netnih.gov

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Ruthenium(II) Complex

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions (HOMO → LUMO) | Transition Character |

| S1 | 2.15 | 577 | 0.05 | d(Ru) → π(L) | MLCT |

| S2 | 2.40 | 517 | 0.12 | d(Ru) → π(L) | MLCT |

| S3 | 2.85 | 435 | 0.08 | π(L) → π(L) | Intraligand (IL) |

| S4 | 3.10 | 400 | 0.25 | d(Ru) → π(L) | MLCT |

Note: This table is illustrative and does not represent actual data for Ruthenium(2+), diiodide, (OC-6-33)-.

Analysis of Excited State Character

The output from a TD-DFT calculation provides a detailed description of the orbitals involved in each electronic transition. This allows for the classification of the excited states. For a ruthenium(II) diiodide complex, one might expect to see transitions involving the iodide ligands, in addition to metal-centered (d-d) and any other ligand-based transitions. The iodide ligands, being halides, could participate in ligand-to-metal charge transfer (LMCT) transitions.

The nature of the lowest-lying excited state is of particular importance as it often governs the emissive properties and photochemical reactivity of the complex. diva-portal.org For many luminescent ruthenium complexes, this is a triplet MLCT state (³MLCT). researchgate.net TD-DFT can be used to calculate the energies of both singlet and triplet excited states, providing insight into intersystem crossing (ISC) processes, which are often very efficient in heavy metal complexes like those of ruthenium. nih.gov

Coordination Chemistry and Reactivity of Ruthenium Ii Diiodide Species

Ligand Exchange Reactions and Dynamics

The lability of ligands in ruthenium(II) complexes is a cornerstone of their utility in catalysis and medicine. For cis-diiodide species, the exchange of both the iodide and ancillary ligands is dictated by a combination of kinetic and thermodynamic factors, and can often be triggered by photo-irradiation.

Kinetics and Thermodynamics of Halide and Ancillary Ligand Exchange

The exchange of halide ligands in ruthenium(II) complexes is a critical step in their synthesis and catalytic activity. While direct kinetic data for iodide exchange on the (OC-6-33) isomer is not extensively documented, studies on analogous chloride complexes provide significant insight. The synthesis of ruthenium-diiodide catalysts from their dichloride precursors via salt metathesis with reagents like sodium iodide (NaI) highlights that halide exchange is a feasible, though sometimes slow, process. The rate of this exchange is heavily dependent on the lability of the ancillary ligands, as access to a coordinatively unsaturated intermediate (e.g., a four-coordinate species) is often required for efficient halide substitution. nih.gov

The hydrolysis (aquation) of related cis-dichlorido ruthenium(II) ammine complexes, a form of ligand exchange, has been studied kinetically. For instance, the sequential hydrolysis of complexes like [(η6-p-cym)Ru(NH3)Cl2] shows half-lives ranging from minutes for the first aquation to approximately 45 minutes for the second, demonstrating the step-wise nature of halide displacement. nih.gov The kinetics of substitution are also highly dependent on the entering nucleophile. In one study on a related ruthenium(II) polypyridyl chloride complex, the rate constant for substitution with the nitrogen-containing ligand 5'-GMP was found to be over four times faster than with the sulfur-containing ligand L-Cysteine. kg.ac.rs

Thermodynamically, the interaction between ruthenium polypyridyl complexes and iodide ions can be significant. In dichloromethane, the Ru(II) complex Ru(bpy)2(deeb)2+ was found to form an adduct with iodide, with a substantial ion-pairing equilibrium constant, demonstrating a strong thermodynamic driving force for interaction. acs.org

Table 1: Kinetic and Thermodynamic Data for Ligand Exchange in Related Ru(II) Complexes

| Complex/System | Process | Parameter | Value | Source |

| Ru(thienyl-tpy)(bpy)Cl+ + 5'-GMP | Ligand Substitution | k (2nd order rate const.) | 4.0 ± 0.4 M⁻¹s⁻¹ | kg.ac.rs |

| Ru(thienyl-tpy)(bpy)Cl+ + L-Cys | Ligand Substitution | k (2nd order rate const.) | 0.95 ± 0.08 M⁻¹s⁻¹ | kg.ac.rs |

| [(η6-p-cym)Ru(NH3)Cl2] | Second Aquation | t1/2 (half-life) | ~45 min | nih.gov |

| Ru(bpy)2(deeb)2+ + I⁻ | Ion Pairing | K (equilibrium const.) | 59,700 M⁻¹ | acs.org |

Photoinduced Ligand Dissociation Mechanisms

Photoinduced ligand exchange in ruthenium(II) polypyridyl complexes is a well-established phenomenon that allows for the controlled release of ligands upon irradiation. The generally accepted mechanism involves the initial absorption of light to form a metal-to-ligand charge transfer (¹MLCT) excited state, followed by rapid intersystem crossing to the corresponding triplet state (³MLCT). acs.org From this ³MLCT state, the complex can be thermally activated to populate a dissociative triplet ligand field (³LF) state, which has Ru-ligand antibonding character and leads to ligand dissociation. acs.org

However, alternative pathways have been identified. In some cases, ligand photodissociation can occur directly from the ³MLCT state without proceeding through a ³LF intermediate. The efficiency and pathway of photodissociation are highly tunable. For example, introducing sterically bulky ancillary ligands can distort the octahedral geometry, which is believed to stabilize the ³LF states and weaken the ruthenium-ligand sigma bond, thereby enhancing the quantum yield of photoinduced ligand exchange. nih.gov The photocytotoxicity of some ruthenium complexes, which increases significantly upon UV-A light exposure, is a direct application of this photoinduced ligand release. nih.gov

Stereochemical Aspects and Isomerization Processes

The designation (OC-6-33) specifies a precise stereochemistry: an octahedral complex where the two iodide ligands are cis to each other. The stereochemistry of metal complexes is crucial as it profoundly influences their reactivity and biological activity, a classic example being the potent anticancer activity of cis-platin versus the inactivity of its trans-isomer. acs.org

Ruthenium(II) complexes can undergo isomerization between different geometric forms. Studies on related ruthenium dihydride complexes show a succession of isomerizations, for example, from a trans-dihydride to a cis-dihydride isomer, which then converts to a different cis-isomer, with observable half-lives. nih.gov For instance, the isomerization of (OC-6-32)-Ru(H)2(PPh3)2(diamine) to (OC-6-13)-Ru(H)2(PPh3)2(diamine) has a half-life of about 40 minutes. nih.gov

Kinetic studies on the cis-trans isomerization of nitrosyl ruthenium chloride complexes have shown the process to be a reversible first-order reaction. acs.org The rates can be very slow, with estimated rate constants at room temperature on the order of 10⁻¹⁰ s⁻¹. acs.org The mechanism of isomerization can be dissociative, involving the temporary loss of a ligand to form a five-coordinate intermediate that can rearrange before the ligand re-binds. acs.org This stereochemical flexibility is particularly important for reactions that have strict geometric requirements, such as reductive elimination, which typically requires the participating ligands to be in a cis orientation. wikipedia.orgumb.edu If the ligands are trans, a trans-to-cis isomerization must occur before the reaction can proceed. wikipedia.orgumb.edu

Table 2: Kinetic Data for Isomerization in Related Ruthenium Complexes

| Complex | Isomerization Process | Temperature (°C) | Rate Constant (k) or Half-life (t1/2) | Source |

| (OC-6-32)-Ru(H)2(PPh3)2(diamine) | cis to cis | - | t1/2 ≈ 40 min | nih.gov |

| [RuCl4(NO)(Hind)]- | cis to trans | 110 | ~10⁻⁵ s⁻¹ | acs.org |

Fundamental Reaction Pathways

Ruthenium(II) diiodide complexes are participants in fundamental organometallic reactions that define modern catalysis. Oxidative addition and reductive elimination are two such elementary steps, representing the forward and reverse of the same general transformation that involves a change in the metal's oxidation state and coordination number. wikipedia.orgyoutube.com

Oxidative Addition Reactions

Oxidative addition is a reaction where a metal complex with a low oxidation state and available coordination sites reacts with a substrate (A-B), breaking the A-B bond and forming two new bonds to the metal (M-A and M-B). youtube.comyoutube.com This process increases the formal oxidation state and coordination number of the metal by two. youtube.com For a d⁶ Ru(II) center, further oxidation to Ru(IV) is possible, though less common than the oxidation of d⁸ metals.

While many cis-diiodide ruthenium(II) complexes are synthesized via salt metathesis from dichloride precursors, the formation of ruthenium-halide bonds is a classic outcome of oxidative addition. nih.gov The mechanism can be concerted, where the A-B bond breaks as both fragments coordinate simultaneously, or stepwise. youtube.comyoutube.com The stepwise, or polar, mechanism is common for polar substrates like hydrogen halides (H-X) and involves initial attack by the metal on the electrophilic portion of the substrate. youtube.com A key requirement for oxidative addition is the availability of coordination sites on the metal, which may necessitate the dissociation of a ligand from a coordinatively saturated complex. youtube.com

Reductive Elimination Processes

Reductive elimination is the microscopic reverse of oxidative addition. wikipedia.orgyoutube.com In this process, two cis-oriented ligands on the metal center couple to form a new bond, and the resulting molecule is eliminated from the coordination sphere. youtube.comumb.edu This reaction decreases the metal's oxidation state and coordination number by two. umb.edu For a hypothetical (OC-6-33) complex, cis-[Ru(I)2(L)n], to undergo reductive elimination, it would need to bear two other suitable ligands (e.g., an alkyl and a hydride, or two alkyls) in a cis position to each other. The iodide ligands themselves are not typically eliminated in this fashion.

The reaction is believed to proceed through a nonpolar, three-center transition state and results in the retention of stereochemistry at the carbon atom of an eliminating alkyl group. umb.eduumb.edu Reductive elimination from a coordinatively saturated six-coordinate octahedral complex can be slow. wikipedia.orgumb.edu The reaction is often facilitated by the initial dissociation of a ligand to form a more reactive five-coordinate intermediate. wikipedia.orgumb.edu This five-coordinate species can more easily adopt the distorted geometry necessary to bring the two eliminating groups close together, thereby lowering the activation energy for the reaction. umb.edu

Hydride Transfer Mechanisms

Research on the specific hydride transfer mechanisms of the octahedral ruthenium(II) complex, Ruthenium(2+), diiodide, (OC-6-33)-, is not extensively detailed in publicly available scientific literature. However, the broader study of ruthenium(II) complexes in catalytic transfer hydrogenation provides a foundational understanding of the potential pathways this specific compound might follow. Transfer hydrogenation reactions catalyzed by ruthenium compounds have become efficient methods in organic synthesis. nih.gov

The general mechanism for hydride transfer catalyzed by ruthenium(II) complexes typically involves the formation of a ruthenium-hydride intermediate. This key intermediate is generated from a hydrogen source, such as isopropanol (B130326) or formic acid, often in the presence of a base. Once formed, the ruthenium-hydride species donates a hydride (H-) to a substrate, such as a ketone or imine, resulting in its reduction.

Computational and experimental studies on various ruthenium(II) complexes have elucidated several mechanistic possibilities for the hydride transfer step itself. One common pathway involves a concerted transfer of the hydride from the metal center and a proton from a coordinated ligand (often an amine or alcohol) to the substrate. This is often referred to as an "outer-sphere" mechanism, where the substrate does not necessarily coordinate directly to the ruthenium center.

In contrast, an "inner-sphere" mechanism would involve the direct coordination of the substrate to the ruthenium catalyst prior to the hydride transfer. The specific ligands surrounding the ruthenium atom, in this case, two iodide ions in an octahedral geometry, would significantly influence which mechanism is favored. The electronic and steric properties of the ligands play a crucial role in the catalytic activity and selectivity of the reaction. nih.gov For instance, the presence of N-H functionalities in coordinated diamine ligands has been shown to be crucial for the catalytic activity of certain ruthenium(II) complexes in hydrogenation reactions. nih.gov

Catalytic Applications of Ruthenium Ii Diiodide Complexes in Organic Synthesis

Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds, and ruthenium catalysts are central to its application in modern organic synthesis. While chlororuthenium catalysts have been dominant, recent research has demonstrated that diiodide analogues present considerable advantages in specific contexts, particularly in enhancing productivity and selectivity. nih.gov The synthesis of these diiodide catalysts, such as Hoveyda- and Grela-type complexes, can be achieved from first-generation chloride precursors through halide exchange, often facilitated by a phosphine (B1218219) scavenger. nih.govacs.org

Ruthenium(II) diiodide complexes have shown exceptional performance in ring-closing metathesis (RCM), especially in the challenging synthesis of macrocycles (mRCM). The bulky nature of the iodide ligands plays a crucial role in improving selectivity for macrocyclization over competing oligomerization pathways. acs.org This leads to higher yields of the desired cyclic product.

Table 1: Performance Comparison of Iodide vs. Chloride Catalysts in mRCM This table is generated based on data reported for the mRCM of a diene substrate (2) at 80 °C. nih.gov

| Catalyst | Initial Concentration (mM) | % Conversion | % mRCM Product | % Oligomer |

| HC1Ph (Chloride) | 5 | 100 | 87 | 13 |

| HC1Ph-I2 (Diiodide) | 5 | 100 | 100 | 0 |

Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins. researchgate.net While various ruthenium catalysts are highly active in ROMP, the reactivity of Ruthenium(II) diiodide complexes in this area appears to be highly dependent on the specific catalyst structure and substrate.

Interestingly, some studies have revealed that certain diiodo ruthenium complexes exhibit a pronounced selectivity against ROMP. For example, specific cis-diiodo sulfur-chelated ruthenium benzylidenes show a marked reluctance to initiate the ROMP of strained cycloalkenes, while demonstrating high efficiency in the RCM of terminal dienes. This suggests that for some diiodide catalysts, the initiation of polymerization is significantly less favorable than intramolecular cyclization reactions. However, the catalytic activity can sometimes be modulated; in one instance, an impressively latent diiodo catalyst was successfully activated for the ROMP of dicyclopentadiene (B1670491) (DCPD) through the addition of an external chloride source.

The iodide ligands in Ruthenium(II) diiodide complexes are fundamental to their unique catalytic behavior. Although often associated with slower reaction rates compared to their chloride analogues, iodide catalysts can offer improved productivity and a longer catalyst lifetime. acs.org

The key roles of the iodide ligands include:

Enhanced Selectivity: The steric bulk of the iodide ligands favors intramolecular reactions like macrocyclization over intermolecular reactions that lead to oligomers. acs.org

Increased Stability: Iodide-bearing catalysts have demonstrated a striking tolerance for ethylene, which is a common byproduct in the metathesis of terminal olefins. This tolerance is partly due to a slower rate of bimolecular decomposition, contributing to a longer active lifetime for the catalyst. acs.org

Modulation of Reactivity: The exchange of chloride for iodide ligands alters the electronic properties of the ruthenium center. While this can slow the rate of salt metathesis in catalyst synthesis due to lower ligand lability, it ultimately yields robust catalysts for specific applications. nih.govacs.org These findings are advancing the development of highly productive and robust catalysts for olefin metathesis. acs.org

Azide-Alkyne Cycloaddition Reactions (RuAAC)

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful click chemistry reaction that typically yields 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed variant which produces 1,4-isomers. Extensive research in this area has identified pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes as the most effective catalysts for this transformation. Based on a review of the current scientific literature, the use of Ruthenium(II) diiodide complexes for azide-alkyne cycloaddition reactions is not a documented application.

Transfer Hydrogenation and N-Methylation Reactions

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, and it is widely used for the reduction of various functional groups. The related N-methylation reaction often utilizes methanol (B129727) as both a hydrogen source and a methylating agent. While various ruthenium complexes are known to be effective catalysts for these transformations, the application of Ruthenium(II) diiodide complexes appears to be limited.

The reduction of nitroarenes to anilines is a fundamental transformation in chemical synthesis. Catalytic transfer hydrogenation is a common method to achieve this. Scientific literature on this topic describes the use of various ruthenium catalysts, including Ru(II)-arene complexes. nih.gov However, based on the available literature, the specific use of Ruthenium(II) diiodide, (OC-6-33)- complexes for the transfer hydrogenation or N-methylation of nitroarenes has not been reported.

Hydride Transfer to Coenzymes

Ruthenium(II) complexes, including those with iodide ligands, can facilitate the transfer of a hydride (H⁻) to coenzymes like NAD⁺. This process is fundamental in creating biomimetic catalytic systems that can regenerate NADH, a crucial cofactor in many enzymatic reactions. researchgate.netnih.gov Organometallic half-sandwich arene ruthenium(II) complexes, for instance, have been shown to utilize NADH as a source of hydride for the reduction of ketones. researchgate.netnih.gov

The mechanism often involves the formation of a ruthenium-hydride intermediate. In the context of NADH oxidation to NAD⁺, the transfer of a hydride from NADH to the ruthenium(II) center can occur through a six-membered ring transition state. researchgate.net While specific studies on "(OC-6-33)-Ruthenium(2+), diiodide" are lacking, research on related ruthenium(II) arene complexes demonstrates that the nature of the ligands significantly influences the catalytic activity. For example, the replacement of chloride with iodide ligands can dramatically alter the cellular metabolic pathways for these complexes. acs.org

Furthermore, some ruthenium complexes can catalytically oxidize glutathione (B108866) (GSH), a key cellular antioxidant, to its disulfide form (GSSG). This process can involve a redox cycle where the ruthenium complex facilitates the transfer of electrons. nih.gov

Oxidation Reactions

Ruthenium complexes are versatile catalysts for a variety of oxidation reactions in organic synthesis. The presence of iodide ligands can influence the reactivity and selectivity of these transformations.

Selective Oxidation of Phenols

Ruthenium complexes are known to catalyze the oxidation of phenols, which can lead to a variety of valuable products. The selective oxidation of phenols is a challenging transformation, and the design of the catalyst plays a crucial role in controlling the reaction outcome. While direct studies on the selective oxidation of phenols using "(OC-6-33)-Ruthenium(2+), diiodide" are not available, related ruthenium-catalyzed oxidations provide mechanistic insights. For instance, a combination of ruthenium and photoredox catalysis has been used for the ortho-olefination of phenols. nih.gov

In some ruthenium-catalyzed oxidations of alkenes, a proposed mechanism involves the formation of a cis-dioxoruthenium intermediate. The nucleophilic attack of an iodide ion on the ruthenium center can be a key step in the catalytic cycle. acs.org This highlights the potential role of the diiodide ligand in influencing the oxidation process. The oxidation of phenols often proceeds through radical mechanisms, and the electronic properties of the ruthenium center, modulated by its ligands, can control the formation and reactivity of these intermediates.

Design Principles for Enhanced Catalytic Activity and Selectivity

The development of highly active and selective ruthenium catalysts hinges on the careful design of the coordination sphere around the metal center. The choice of ligands, including the halide, plays a pivotal role in tuning the catalyst's performance.

The "iodide effect" is a recognized phenomenon in transition metal catalysis, where iodide counterions can enhance enantioselectivity. utexas.edu This is achieved by defining the stereochemistry at the ruthenium center and stabilizing the preferred transition state. utexas.edu In the context of ruthenium(II) diiodide complexes, the bulky and electron-donating nature of the iodide ligands can significantly impact both the steric and electronic properties of the catalyst.

The incorporation of N-heterocyclic carbene (NHC) ligands is another powerful strategy for modulating the catalytic properties of ruthenium complexes. rsc.orgnih.govresearchgate.net The steric bulk and electronic donor strength of NHC ligands can be systematically varied to optimize catalyst activity and selectivity for specific reactions. For instance, reducing the steric bulk of the NHC ligand in certain ruthenium catalysts has been shown to improve their efficiency in challenging metathesis reactions. nih.gov

The combination of a p-cymene (B1678584) arene ligand with other chelating ligands is a common feature in many active ruthenium catalysts. ulisboa.ptmdpi.comresearchgate.net The stability of the Ru-arene bond provides a robust platform for catalysis, while the other ligands fine-tune the reactivity. The choice of halide in [Ru(η⁶-p-cymene)(N^N)X]⁺ type complexes (where X can be Cl⁻, Br⁻, or I⁻) has been shown to influence their hydrolytic stability and biological activity, with the iodide complexes often exhibiting distinct behavior. rsc.org

Photophysical and Photochemical Properties of Ruthenium Ii Diiodide Complexes

Metal-to-Ligand Charge Transfer (MLCT) States

The most prominent feature in the electronic absorption spectra of many ruthenium(II) polypyridyl complexes is the intense metal-to-ligand charge transfer (MLCT) band, typically observed in the visible region. libretexts.orgnih.gov This transition involves the promotion of an electron from a metal-centered d-orbital (t2g in an octahedral geometry) to a ligand-centered π* anti-bonding orbital. libretexts.org Upon excitation, a formal oxidation of the ruthenium center (Ru(II) to Ru(III)) and reduction of the ligand occurs. libretexts.org This excited state, often denoted as [Ru(III)(L•−)(L)n]2+*, is the starting point for the majority of the complex's photochemical and photophysical pathways. The energy and intensity of these MLCT transitions can be systematically tuned by modifying the electronic properties of the ligands. nih.gov

Influence of Ligand Field on Excited State Energies

The photophysical properties of ruthenium(II) complexes are highly dependent on the relative energies of different types of excited states, primarily the MLCT state and the non-emissive, deactivating metal-centered (MC) or ligand-field (LF) states. semanticscholar.org The energy of these MC states is strongly dependent on the strength of the ligand field around the ruthenium ion. exlibrisgroup.com

Strong-field ligands, such as bipyridine or phenanthroline, create a large energy gap between the metal's t2g and eg* orbitals. This pushes the MC excited states to higher energies, often placing them well above the lowest-lying MLCT state. researchgate.net In this scenario, the excited state deactivation pathway is dominated by the photophysically desirable MLCT state, leading to luminescence and photosensitization reactions.

Excited State Lifetimes and Quantum Yields

The excited-state lifetime (τ) and luminescence quantum yield (Φ) are key parameters that dictate the efficiency of any photochemical process initiated by the MLCT state. A long excited-state lifetime allows more time for the excited complex to participate in bimolecular reactions, such as electron transfer or energy transfer. diva-portal.org

For many luminescent ruthenium(II) polypyridyl complexes, excited-state lifetimes are in the range of hundreds of nanoseconds to several microseconds in deaerated solutions at room temperature. diva-portal.org The quantum yield of a specific process, such as luminescence or a photochemical reaction, is the ratio of the number of events that occur to the number of photons absorbed.

The accessibility of deactivating MC states has a profound impact on these parameters. When the energy gap between the MLCT and MC states is small, thermal population of the MC state provides an efficient non-radiative decay pathway, which shortens the excited-state lifetime and quenches luminescence. exlibrisgroup.com This is a critical consideration for diiodide complexes, where the weaker ligand field may enhance the rate of non-radiative decay.

The table below illustrates how ligand modifications in various ruthenium(II) complexes can influence excited-state lifetimes and quantum yields for different processes. While specific data for a single "Ruthenium(2+), diiodide, (OC-6-33)-" complex is not provided, these examples demonstrate the principles of tuning.

| Complex Type | Ligand Modification | Observed Process | Quantum Yield (Φ) | Excited-State Lifetime (τ) |

| [Ru(bpy)2(dt3pya)2]2+ | Addition of dt3pya ligand | Photorelease of dt3pya | 0.11 | - |

| [Ru(CF3bpy)2(CN)2] | Cyano ligands | Luminescence | ≤3.5% | - |

| [Ru(CF3bpy)2(BCF)2] | Borylated cyano ligands | Luminescence | 12.8% | - |

| [(phen)2Ru(6,6'-dhbp)]2+ | Deprotonation of -OH to -O- | Singlet Oxygen Formation | 0.87 | - |

| [Ru(tpy)(L)(CH3CN)]+ | Acetylacetonate-based L | Ligand Dissociation | 5-7x greater than bpy analog | - |

Data compiled from various studies on related ruthenium complexes to illustrate ligand effects. nih.govnih.govnih.gov

Photoinduced Electron Transfer Processes

The MLCT excited state of ruthenium(II) complexes makes them potent photosensitizers, capable of initiating electron transfer reactions. nih.gov The excited state can act as both a strong oxidant and a strong reductant. The Ru(III)-like center is highly oxidizing, while the ligand radical anion is reducing. libretexts.org

[Ru(II)L3]^2+ + hν → *[Ru(II)L3]^2+

This excited state can be quenched by either an electron donor (reductive quenching) or an electron acceptor (oxidative quenching).

Oxidative Quenching: *[Ru(II)L3]^2+ + A → [Ru(III)L3]^3+ + A•−

Reductive Quenching: *[Ru(II)L3]^2+ + D → [Ru(I)L3]^+ + D•+

These electron transfer processes are fundamental to applications like artificial photosynthesis and photoredox catalysis. researchgate.netnih.gov In systems involving ruthenium(II) diiodide, the complex can absorb a photon to reach the MLCT state, which then interacts with a substrate. The kinetics of these electron transfer processes are governed by the driving force of the reaction and electronic coupling factors. nih.gov The local excited states are quenched by electron transfer, leading to a charge-separated state where the ruthenium complex is either oxidized or reduced. nih.gov

Light-Responsive Ligand Dissociation for Photocatalysis

While the MLCT state is central to luminescence and electron transfer, the population of a metal-centered (MC) excited state is key to inducing ligand dissociation. nih.govnih.gov As discussed, the energy of this dissociative 3MC state is highly sensitive to the ligand field strength. In complexes containing weaker field ligands like iodide, the 3MC state is lower in energy and more easily populated upon light absorption. exlibrisgroup.com

The population of the 3MC state, which has an anti-bonding character with respect to the Ru-ligand bonds, can lead to the ejection of one or more ligands from the coordination sphere. nih.gov

[Ru(L)nI2] + hν → *[Ru(L)nI2] → [Ru(L)n-1I2(Solvent)] + L

This photoejection process is the basis for photochemotherapy (PCT), where light is used to release a cytotoxic drug or to uncap the coordination sphere of the metal complex, allowing it to bind to biological targets like DNA. nih.govnih.gov In the context of catalysis, this light-responsive dissociation can be used to generate a catalytically active, coordinatively unsaturated species. For example, clean and high-yielding routes to ruthenium-diiodide catalysts for olefin metathesis have been developed, where ligand lability is identified as a key factor for efficient halide exchange and catalytic activity. acs.org The photoinduced release of a ligand can vacate a coordination site, allowing a substrate to bind and the catalytic cycle to begin.

Concluding Remarks and Future Research Directions

Current Challenges in Ruthenium(II) Diiodide Complex Research

Despite their potential, the development of Ruthenium(II) diiodide complexes faces several hurdles. A primary challenge lies in their synthesis; routes to diiodide complexes are often less straightforward than for their dichloride counterparts, sometimes involving slow salt metathesis reactions. nih.govacs.org The lability of the ancillary ligands can significantly retard the necessary halide exchange, hindering the efficient production of these catalysts. nih.govacs.org

Furthermore, while iodide ligands can offer advantages in terms of stability and selectivity in certain catalytic reactions like olefin metathesis, they can also lead to slower reaction rates compared to the more common chloride-based systems. nih.govacs.org Overcoming this trade-off between stability and activity is a key focus. Researchers also grapple with the need for catalysts that operate under mild, base-free conditions, which is crucial for industrial applications and the synthesis of sensitive molecules. ulisboa.pt Another significant challenge is preventing catalyst decomposition and understanding the mechanisms of catalyst arrest, which can be complex and involve ligand dissociation or the formation of inactive species.

Emerging Synthetic Methodologies and Ligand Architectures

To address synthetic challenges, researchers have developed cleaner, high-yielding routes to Ruthenium(II) diiodide catalysts. A prominent strategy involves using first-generation, more labile ruthenium precursors as platforms for halide exchange, followed by the introduction of more advanced ligands. nih.govacs.org For example, treating a first-generation Grubbs catalyst with sodium iodide in the presence of a phosphine (B1218219) scavenger allows for the efficient preparation of a diiodo intermediate, which can then be functionalized with desired ligands like N-heterocyclic carbenes (NHCs). nih.govacs.org

The design of the ligand architecture is paramount for tuning the properties of the final complex. The field has seen a significant evolution from simple phosphine and bipyridine ligands to more sophisticated and sterically demanding systems. researchgate.net N-heterocyclic carbenes (NHCs) and cyclic (alkyl)(amino)carbenes (CAACs) have become particularly important, as their electronic and steric properties can be finely tuned to enhance catalytic activity and stability. nih.govacs.org Similarly, tridentate and pincer-type ligands are being explored to create more robust and selective catalysts. researchgate.net The modification of arene ligands in "piano-stool" complexes, such as those containing p-cymene (B1678584), has also been shown to have a remarkable effect on catalytic efficacy. mdpi.comgoettingen-research-online.de

Table 1: Representative Ligand Architectures in Octahedral Ruthenium(II) Complexes

| Ligand Type | Example Ligand | Key Feature | Application Area |

|---|---|---|---|

| Phosphine | Tricyclohexylphosphine (B42057) (PCy₃) | Strong σ-donor, sterically bulky | Olefin Metathesis |

| N-Heterocyclic Carbene (NHC) | H₂IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) | Strong σ-donor, tunable sterics | Olefin Metathesis, Transfer Hydrogenation |

| Arene | p-Cymene | π-acceptor, stabilizes low-valent Ru | Transfer Hydrogenation, C-H Activation |

| Polypyridyl | 2,2'-Bipyridine (bpy), Terpyridine (tpy) | Strong chelators, redox-active | Photocatalysis, Solar Cells, Therapeutics stjohns.edursc.orgsemanticscholar.org |

Advanced Mechanistic Insights via Time-Resolved Techniques

A detailed understanding of reaction mechanisms is critical for the rational design of improved catalysts. Modern analytical techniques are providing unprecedented insight into the catalytic cycles of ruthenium complexes. While time-resolved spectroscopy specifically on (OC-6-33)-Ruthenium(II) diiodide is not widely reported, the methodologies are well-established for the broader class of ruthenium catalysts. Techniques such as tandem mass spectrometry and time-resolved NMR spectroscopy are instrumental in characterizing organometallic cofactors and identifying protein-derived ligands in artificial metalloenzymes. nih.gov

Mechanistic studies on ruthenium-catalyzed reactions like direct arylations have revealed that the process often proceeds through a reversible C-H bond activation followed by a rate-limiting oxidative addition step. nih.gov For transfer hydrogenation reactions, deuterium (B1214612) labeling studies and spectroscopic analysis help to elucidate the pathways of hydrogen transfer and potential H/D scrambling, providing clues about the active catalytic species. rsc.org Furthermore, techniques like pressurized sample infusion high-resolution mass spectrometry (PSI-MS) have proven powerful for unveiling complex reaction processes, including identifying multiple active oxidants and different mechanisms for catalyst deactivation. The application of these advanced techniques to diiodide systems will be crucial for understanding the specific role of the iodide ligand in influencing reaction rates and pathways.

Prospects for New Catalytic Transformations

The established utility of Ruthenium(II) diiodide complexes in olefin metathesis and transfer hydrogenation serves as a foundation for exploring new catalytic frontiers. nih.govulisboa.pt The unique electronic properties conferred by the iodide ligands—being less electronegative and more polarizable than chloride—could be harnessed for novel transformations.

One promising area is C-H activation and functionalization. goettingen-research-online.de The development of ruthenium catalysts for the direct arylation of arenes is a significant advance, and tailoring diiodide complexes could lead to catalysts with unique selectivity and reactivity profiles, particularly for challenging substrates. nih.gov The ability to perform tandem reactions, such as a one-pot reduction and N-methylation of nitroarenes using methanol (B129727), highlights the potential for developing more efficient and step-economical synthetic processes. acs.org There is also potential for these complexes in polymerization reactions, where the nature of the halide can influence the rate of initiation and propagation, as well as the properties of the resulting polymer.

Integration with Advanced Materials Science